![molecular formula C13H13FO2 B13554578 2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique spatial arrangement and have been increasingly incorporated into bio-active compounds due to their ability to improve solubility, activity, and conformational restriction .
Preparation Methods
The synthesis of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods often require scalable and mild synthetic routes, avoiding the use of toxic reagents and special equipment .
Chemical Reactions Analysis
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to act as a bio-isostere, potentially improving the pharmacokinetic properties of drug candidates. In the industry, it is used in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its unique bicyclic structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane. While both structures offer unique spatial arrangements, the bicyclo[2.1.1]hexane system provides additional exit vectors and angles, making it more versatile for certain applications.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-13(11(15)16)8-9-6-12(13,7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
InChI Key |
YRVHJUGKYRQCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(C2)(C(=O)O)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


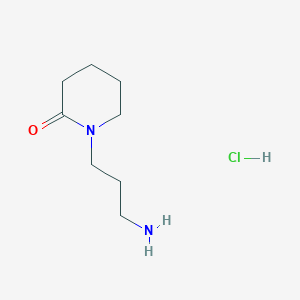

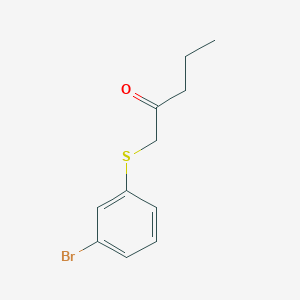
-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
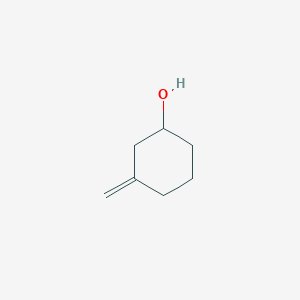
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)
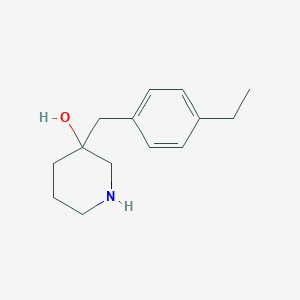
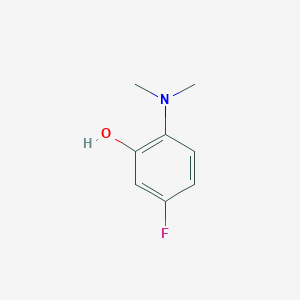
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
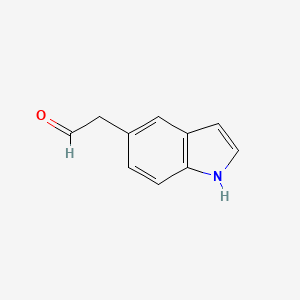


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)

